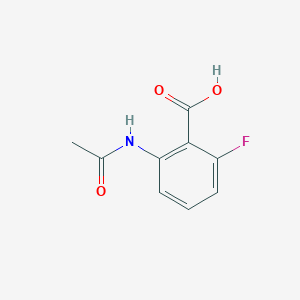

2-Acetamido-6-fluorobenzoic acid

Description

Contextual Significance of Fluorinated Benzoic Acid Scaffolds in Modern Chemical Sciences

Fluorinated benzoic acid scaffolds are of considerable importance in modern chemical sciences, particularly in the realm of medicinal chemistry and drug discovery. The introduction of fluorine into organic molecules can profoundly alter their biological and physical properties. ontosight.ai Fluorine is the most electronegative element and has a van der Waals radius comparable to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen. However, its strong electron-withdrawing nature can significantly impact the acidity (pKa) and basicity of nearby functional groups, which in turn can influence a molecule's pharmacokinetic profile. ontosight.ai

Overview of Academic Research Perspectives on 2-Acetamido-6-fluorobenzoic Acid and Related Derivatives

Academic and industrial research has shown a sustained interest in this compound and its structural relatives as key intermediates and building blocks in organic synthesis. The properties of this compound are often considered in comparison to its halogenated analogs, such as 2-Acetamido-6-chlorobenzoic acid, to understand the specific influence of the fluorine substituent. The higher electronegativity of fluorine compared to chlorine can lead to differences in reactivity and biological activity.

While detailed synthetic procedures for this compound are not extensively published in readily available literature, its preparation can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the acetylation of the corresponding amino compound, 2-Amino-6-fluorobenzoic acid (also known as 6-fluoroanthranilic acid). sigmaaldrich.com This precursor is commercially available. The acetylation can typically be achieved using reagents like acetic anhydride (B1165640).

The research interest in this scaffold is further highlighted by studies on closely related molecules. For instance, various fluorinated benzoic acid derivatives are used as intermediates in the synthesis of complex pharmaceutical agents. Patents have described the synthesis of related compounds like 2-bromo-6-fluorobenzoic acid from precursors such as o-fluorobenzonitrile, indicating the industrial relevance of this substitution pattern. google.com Furthermore, research into anthranilic acid derivatives has led to the discovery of molecules with potential applications in oncology, such as inhibitors of the Far Upstream Element Binding Protein 1 (FUBP1). acs.orgnih.gov These studies demonstrate the value of the substituted anthranilic acid core in generating libraries of compounds for screening and identifying new therapeutic leads. nih.gov

Below are interactive data tables summarizing the key properties of this compound and a selection of its related derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(acetylamino)-6-fluorobenzoic acid | sigmaaldrich.com |

| CAS Number | 70413-91-1 | sigmaaldrich.com |

| Molecular Formula | C₉H₈FNO₃ | uni.lu |

| Molecular Weight | 197.17 g/mol | sigmaaldrich.com |

| Melting Point | 199-200 °C | sigmaaldrich.com |

| Monoisotopic Mass | 197.04883 Da | uni.lu |

| Hydrogen Bond Donors | 2 | acs.org |

| Hydrogen Bond Acceptors | 4 | acs.org |

| Rotatable Bonds | 2 | acs.org |

| Predicted XlogP | 1.3 | uni.lu |

Table 2: Comparison of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C₉H₈FNO₃ | 197.17 | Target compound |

| 2-Amino-6-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Amino group instead of acetamido |

| 2-Acetamido-6-chlorobenzoic acid | C₉H₈ClNO₃ | 213.62 | Chlorine at position 6 instead of fluorine |

| 2-Bromo-6-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Bromo at position 2, no acetamido |

| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | Fluorine at position 2 instead of acetamido |

| Anthranilic acid | C₇H₇NO₂ | 137.14 | Unsubstituted parent amino acid |

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTHKNXLQDASPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70413-91-1 | |

| Record name | 2-acetamido-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Derivatization Strategies and Functional Group Interconversions

The functional groups of 2-Acetamido-6-fluorobenzoic acid—the acetamido group, the carboxylic acid, and the C-F bond—allow for a range of chemical modifications.

The acetamido group (-NHCOCH₃) is a stable amide functionality but can be manipulated under specific reaction conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis to regenerate the parent amine, 2-Amino-6-fluorobenzoic acid. This transformation is typically achieved under either acidic or basic conditions.

Acidic Hydrolysis: Heating the compound in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) will protonate the amide carbonyl, rendering it more susceptible to nucleophilic attack by water. This leads to the formation of 2-Amino-6-fluorobenzoic acid and acetic acid.

Basic Hydrolysis: Alternatively, heating with a strong aqueous base (e.g., NaOH) promotes nucleophilic attack by a hydroxide (B78521) ion on the amide carbonyl. The reaction initially produces the carboxylate salt of the benzoic acid and the acetate (B1210297) ion, along with the free amino group. Subsequent acidification is required to protonate the carboxylate and yield the final 2-Amino-6-fluorobenzoic acid product.

Re-formation: As described in the synthesis section (2.1.2), the acetamido group can be readily re-formed from 2-Amino-6-fluorobenzoic acid. This N-acylation reaction is a fundamental transformation in organic synthesis, typically involving the treatment of the amine with acetic anhydride (B1165640) or acetyl chloride. This reversible transformation allows the amino group to be used as a directing group or protected during other synthetic steps and then deprotected or re-formed as needed.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₈FNO₃ |

| 2-Amino-6-fluorobenzoic acid | C₇H₆FNO₂ |

| 2-bromo-6-fluorobenzoic acid | C₇H₄BrFO₂ |

| o-fluorobenzonitrile | C₇H₄FN |

| Acetic Anhydride | C₄H₆O₃ |

| Acetyl chloride | C₂H₃ClO |

| 2-arylphenols | Not Applicable |

| Dibenzofurans | C₁₂H₈O |

| 2-acylbenzoic acids | Not Applicable |

| Isatoic anhydride | C₈H₅NO₃ |

| Isobenzofuranone | C₈H₆O₂ |

| Isoindolobenzoxazinones | Not Applicable |

| N-formylsaccharin | C₈H₅NO₄S |

| Acyl fluorides | Not Applicable |

| Anthranilic acid | C₇H₇NO₂ |

| o-fluorobenzaldehyde | C₇H₅FO |

| Copper(II) acetate (Cu(OAc)₂) | C₄H₆CuO₄ |

| Cobalt(II) acetate (Co(OAc)₂) | C₄H₆CoO₄ |

| Sodium carbonate (Na₂CO₃) | Na₂CO₃ |

Nucleophilic Substitution Reactions of the Aromatic Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aryl halides. The feasibility of substituting the fluorine atom in this compound is governed by the electronic nature of the other substituents on the benzene (B151609) ring. For an SNAr reaction to proceed, the aromatic ring must be 'activated' by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. libretexts.orglumenlearning.com

In the case of this compound, the fluorine atom is positioned ortho to both a carboxylic acid group (-COOH) and an acetamido group (-NHCOCH₃).

Activating Group: The carboxylic acid group is strongly electron-withdrawing and is located in an ortho position, which effectively activates the ring for nucleophilic attack by stabilizing the intermediate carbanion through resonance. lumenlearning.com

Deactivating Group: Conversely, the acetamido group is an electron-donating group, which tends to deactivate the ring towards nucleophilic attack.

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds (e.g., Oxadiazolines, Hydrazones)

The carboxylic acid functionality of this compound serves as a key handle for the synthesis of various heterocyclic systems. Among these, hydrazones are particularly significant due to their synthetic versatility and wide range of biological activities. nih.gov

The synthesis of acylhydrazones from carboxylic acids is a well-established, high-yielding, two-step process. nih.govmdpi.com

Hydrazide Formation: The carboxylic acid is first converted into its corresponding hydrazide. This is typically achieved by first esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and subsequently reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. nih.gov

Condensation: The resulting 2-Acetamido-6-fluorobenzohydrazide is then condensed with a variety of aldehydes or ketones. This reaction is usually catalyzed by a few drops of acid (e.g., glacial acetic acid) and proceeds via the formation of an imine-like C=N bond, yielding the final hydrazone. mdpi.comjocpr.com

This synthetic route allows for the introduction of diverse structural motifs onto the this compound scaffold by simply varying the aldehyde or ketone used in the condensation step.

Table 1: Representative Synthesis of Hydrazones from 2-Acetamido-6-fluorobenzohydrazide This table is a representation of a standard, chemically sound synthetic procedure.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Structure | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | |

| 4-Chlorobenzaldehyde | Ethanol, reflux, cat. Acetic Acid | |

| Acetone | Ethanol, reflux, cat. Acetic Acid |

Furthermore, the synthesized hydrazones are valuable intermediates for constructing other heterocyclic rings. For instance, they can undergo oxidative cyclization to form 1,3,4-oxadiazoles or related oxadiazoline structures. Patent literature has described the synthesis of oxadiazole compounds from related 2-bromo-6-fluorobenzoic acid, highlighting the utility of this class of compounds in accessing complex heterocyclic systems. google.com

Formation of Organometallic Precursors and Coordination Complexes

The formation of organometallic precursors and coordination complexes from this compound is another area of potential chemical transformation. The molecule possesses multiple potential coordination sites: the carboxylate group (acting as a bidentate or monodentate ligand), the oxygen atom of the amide carbonyl, and potentially the nitrogen atom of the amide. These sites could allow the molecule to act as a ligand, binding to various metal centers to form coordination complexes.

However, based on a survey of current scientific literature, there is limited to no specific information available regarding the synthesis and characterization of organometallic or coordination complexes derived directly from this compound. While the coordination chemistry of similar benzoic acid derivatives is known, dedicated research into the complex-forming capabilities of this particular fluorinated and acetylated compound has not been extensively reported.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Elucidation of Tautomeric Forms and Isotopic Effects on Spectra

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, can be investigated using NMR spectroscopy. chemicalbook.com For 2-Acetamido-6-fluorobenzoic acid, potential tautomeric forms could involve the amide and carboxylic acid groups. While specific studies on this compound are not prevalent, NMR techniques are crucial for detecting such equilibria. The presence of distinct sets of signals for each tautomer in slow exchange, or averaged signals in fast exchange, can provide evidence for tautomerism. chemicalbook.com

Isotopic labeling, particularly with deuterium (B1214612) (²H), can induce measurable shifts in the NMR spectrum, known as isotopic effects. These effects can be used to probe hydrogen bonding and the positions of labile protons, such as those in the carboxylic acid and amide groups. In related benzoic acids, deuterium substitution has been shown to cause small but measurable changes in ¹³C NMR chemical shifts, providing insights into acid-base equilibria. nih.gov

Application of Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning NMR signals and determining the through-bond and through-space correlations between nuclei. For a molecule like this compound, several 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the acetyl group, the aromatic ring, and the carboxylic acid group. For instance, correlations would be expected between the methyl protons and the amide carbonyl carbon, as well as between the amide proton and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing information about the molecule's conformation and the spatial arrangement of the substituents on the benzene (B151609) ring.

While a full 2D NMR analysis for this compound is not publicly available, data for analogous substituted benzamides are accessible and demonstrate the power of these techniques for structural elucidation. bmrb.io

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of a compound like this compound would exhibit characteristic absorption bands. For instance, the O-H stretch of the carboxylic acid would appear as a broad band, while the C=O stretches of the carboxylic acid and amide groups would give rise to strong absorptions in the range of 1650-1750 cm⁻¹. The N-H stretch of the secondary amide would also be present. nih.gov The C-F bond would show a strong absorption in the fingerprint region. researchgate.net While the specific spectrum for the title compound is not available, the IR spectra of related compounds like 2-Acetamido-6-chlorobenzoic acid and 2-amino-6-fluorobenzoic acid are known and provide a basis for expected peak positions. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations would be expected to produce strong Raman signals. Studies on similar molecules like 2-amino-5-fluorobenzoic acid have utilized both FT-IR and Raman spectroscopy in conjunction with theoretical calculations to perform detailed vibrational assignments. nih.gov The Raman spectrum of the parent molecule, benzoic acid, has been well-documented. chemicalbook.com

The following table presents typical FT-IR and Raman vibrational frequencies for functional groups expected in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | |

| Amide | N-H stretch | 3350-3180 | 3350-3180 |

| Carboxylic Acid | C=O stretch | 1725-1700 | 1725-1700 |

| Amide | C=O stretch (Amide I) | 1680-1630 | 1680-1630 |

| Aromatic Ring | C=C stretch | 1600-1450 | 1600-1450 |

| Amide | N-H bend (Amide II) | 1550-1510 | |

| Aromatic C-F | C-F stretch | 1250-1100 |

Note: The data in this table is illustrative and based on characteristic frequencies for the listed functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₉H₈FNO₃), the monoisotopic mass is 197.04883 Da. uni.lu High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, confirming the elemental formula.

Electron ionization (EI) mass spectrometry would cause fragmentation of the molecule. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). docbrown.info For this compound, other expected fragmentations would include the loss of the acetyl group (•COCH₃, M-43) and cleavage of the amide bond.

The following table shows predicted m/z values for some possible adducts and fragments of this compound based on computational predictions. uni.lu

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₉FNO₃]⁺ | 198.05611 |

| [M+Na]⁺ | [C₉H₈FNNaO₃]⁺ | 220.03805 |

| [M-H]⁻ | [C₉H₇FNO₃]⁻ | 196.04155 |

| [M+H-H₂O]⁺ | [C₉H₇FNO₂]⁺ | 180.04609 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.

Determination of Molecular Geometry and Crystal Packing Arrangements

While a crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of 2-acetylamino-benzoic acid reveals details about the planarity of the molecule and the hydrogen bonding interactions that stabilize the crystal packing. In this related structure, the nitrogen of the amide group and the carbon atom of the acid group deviate from the plane of the phenyl ring. The crystal structure is stabilized by N—H···O and O—H···O hydrogen bonds. rsc.org

Similarly, the crystal structure of 2,6-difluorobenzoic acid shows that the carboxylate group is twisted out of the plane of the benzene ring. hmdb.ca In the crystal, molecules form inversion dimers through O—H···O hydrogen bonds. hmdb.ca These examples suggest that in the solid state, this compound would likely exhibit a non-planar conformation and engage in extensive intermolecular hydrogen bonding, leading to the formation of supramolecular structures.

Below is a table illustrating the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment, using data from the related compound 2-acetylamino-benzoic acid as an example. rsc.org

| Parameter | Value (for 2-acetylamino-benzoic acid) |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 10.848(5) |

| b (Å) | 30.264(5) |

| c (Å) | 10.577(5) |

| α (°) | 90.0 |

| β (°) | 90.0 |

| γ (°) | 90.0 |

| Volume (ų) | 3472(2) |

| Z | 4 |

Note: This data is for the related compound 2-acetylamino-benzoic acid and serves as an illustrative example of crystallographic parameters. rsc.org

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Investigating Stability

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of solid materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

While specific experimental TGA and DSC data for this compound are not extensively reported in the scientific literature, its thermal behavior can be inferred from its chemical structure and by comparison with related compounds, such as other halogenated benzoic acids.

A typical TGA analysis of this compound would be expected to show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. The decomposition of aromatic carboxylic acids can proceed through various pathways, including decarboxylation (loss of CO2), dehydration, and fragmentation of the substituent groups. acs.org For this compound, the initial decomposition might involve the loss of the acetyl group or decarboxylation.

DSC analysis would reveal information about phase transitions, such as melting and crystallization. The DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. For related compounds, such as 2-Acetamido-6-chlorobenzoic acid, the melting point is reported to be in the range of 216–218 °C. It is expected that this compound would have a distinct melting point, and the sharpness of the melting peak would be indicative of its purity. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides a measure of the energy required to break the crystal lattice.

The following table presents a hypothetical and comparative overview of the kind of data that would be obtained from TGA and DSC analysis of this compound, based on data for analogous compounds.

| Analytical Technique | Parameter | Expected Observation for this compound | Reference Data (Similar Compounds) |

| TGA | Onset of Decomposition (Tonset) | Expected to be above 200 °C, indicating good thermal stability. | Benzoic acid shows mass loss commencing around 80 °C due to sublimation, with decomposition at higher temperatures. ucl.ac.uk |

| TGA | Major Mass Loss Steps | Likely multi-step decomposition involving loss of acetyl group and decarboxylation. | Aromatic carboxylic acids can undergo decarboxylation and fragmentation. acs.org |

| DSC | Melting Point (Tm) | A sharp endothermic peak. | 2-Acetamido-6-chlorobenzoic acid: 216–218 °C. |

| DSC | Enthalpy of Fusion (ΔHfus) | A positive value indicating the energy absorbed during melting. | Benzoic acid: ΔHfus values are well-documented and depend on the crystalline form. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules. A DFT study of 2-Acetamido-6-fluorobenzoic acid would form the foundation of its theoretical characterization.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve exploring different possible conformations, particularly concerning the orientation of the acetamido and carboxylic acid groups relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the amide proton and the carboxyl oxygen, or between the carboxyl proton and the fluorine atom or amide oxygen, would be of significant interest.

A detailed output of such a study would include a table of optimized bond lengths, bond angles, and dihedral angles.

Optimized Geometric Parameters (Hypothetical Data) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-F | Value | | | | C-N | Value | | | | C=O (amide) | Value | | | | C=O (acid) | Value | | | | O-H | Value | | | | | | C-C-N | Value | | | | C-C-F | Value | | | | C-N-C | Value | | | | | F-C-C-N | Value | | | | | O=C-N-H | Value |

Note: The table above is for illustrative purposes only. The values would need to be calculated using appropriate DFT methods.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Analysis of the spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, it would be insightful to see how the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating acetamido group, influence the localization of these orbitals.

Frontier Orbital Properties (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Note: The table above is for illustrative purposes only. The values would need to be calculated using appropriate DFT methods.

Vibrational Frequency Calculations and Spectroscopic Correlation

Calculating the vibrational frequencies of this compound would allow for a theoretical prediction of its infrared (IR) and Raman spectra. By comparing these calculated spectra with experimentally obtained spectra, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions can be made. This correlation is a powerful tool for confirming the computed geometry and understanding the molecule's vibrational properties. For instance, the characteristic stretching frequencies of the C=O, N-H, and O-H bonds would be of particular interest.

Calculated Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | Value | Value | Carboxylic acid O-H stretch |

| ν(N-H) | Value | Value | Amide N-H stretch |

| ν(C=O) acid | Value | Value | Carboxylic acid C=O stretch |

| ν(C=O) amide | Value | Value | Amide I band |

Note: The table above is for illustrative purposes only. The values would need to be calculated and compared with experimental data.

Simulation of Reaction Mechanisms and Kinetics

Theoretical chemistry can be employed to model the reaction pathways of this compound. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated. This would involve locating the transition state structures for each step of the reaction and calculating the activation energies. Such studies provide a molecular-level understanding of the reaction, which can be difficult to obtain through experimental means alone.

Modeling of Intermolecular Interactions and Non-Covalent Bonding Networks

In the solid state, molecules of this compound will interact with each other through various non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), and π-π stacking. Computational models can be used to explore these interactions and predict the crystal packing. Understanding these interactions is crucial as they govern many of the material properties of the compound.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of different solvents on the geometry, electronic structure, and reactivity of this compound. This would be particularly relevant for understanding its behavior in biological systems or in solution-phase reactions.

Molecular Docking and Binding Affinity Calculations for Receptor Interactions

Computational and theoretical chemistry investigations, particularly molecular docking and binding affinity calculations, are powerful tools to predict and analyze the interaction of small molecules with biological macromolecules. These in silico methods provide valuable insights into the binding modes, affinities, and potential biological targets of a compound. However, a comprehensive search of the scientific literature reveals a notable absence of specific molecular docking or binding affinity studies conducted on This compound .

While research into the computational analysis of related fluorinated benzamides and benzoic acid derivatives exists, direct studies on the receptor interactions of This compound are not publicly available. For instance, studies on other fluorinated benzamides have explored their potential as inhibitors for various enzymes, utilizing molecular docking to understand their binding mechanisms. nih.gov These studies often highlight the role of the fluorine substituent in enhancing binding affinity and modulating the compound's electronic and conformational properties. nih.gov

Mechanistic Studies of Chemical Reactivity and Molecular Interactions

Investigation of Substituent Effects on Aromatic Ring Reactivity and Electrophilic/Nucleophilic Pathways

The reactivity of the aromatic ring in 2-Acetamido-6-fluorobenzoic acid towards electrophilic and nucleophilic attack is a direct consequence of the electronic properties of its substituents. The acetamido group (–NHCOCH₃) is an activating group, meaning it increases the electron density of the benzene (B151609) ring through resonance, thereby making it more susceptible to electrophilic aromatic substitution. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. The carboxyl group (–COOH) is also a deactivating group.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to positions on the ring that are most electron-rich. The activating acetamido group directs incoming electrophiles to the ortho and para positions relative to it. However, in this compound, the para position is occupied by the fluorine atom, and one ortho position is occupied by the carboxyl group. The remaining ortho position is sterically hindered by the adjacent acetamido and fluoro groups. Therefore, electrophilic substitution on the aromatic ring of this compound is expected to be challenging.

Mechanistic Probes for Substitution and Hydrolysis Reactions in Solution and Solid States

The substitution and hydrolysis of this compound can occur at several sites. The fluorine atom can be displaced by a nucleophile in an SNAr reaction, as discussed above. The amide linkage of the acetamido group can undergo hydrolysis under acidic or basic conditions to yield 2-amino-6-fluorobenzoic acid and acetic acid. Similarly, the carboxylic acid group can undergo esterification or conversion to an acid chloride.

The hydrolysis of the amide bond likely proceeds through a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The solid-state reactivity of this compound has not been extensively studied. However, it is known that the crystal packing and intermolecular interactions in the solid state can significantly influence reaction pathways. For instance, hydrogen bonding between the carboxylic acid and acetamido groups of adjacent molecules could affect their reactivity compared to the solution phase.

Studies of Enzyme-Inhibitor Interactions at a Molecular Level

While there are no specific studies on the enzyme-inhibitory activity of this compound, the presence of the fluorinated benzoic acid moiety suggests potential for such interactions. Fluorinated compounds are often used in the design of enzyme inhibitors. nih.govresearchgate.netresearchgate.net The fluorine atom can alter the electronic properties of the molecule, enhance binding affinity, and increase metabolic stability. nih.gov For example, derivatives of the related compound 6-Amino-3-bromo-2-fluorobenzoic acid have been shown to inhibit ATPases.

Protein-Ligand Binding Dynamics and Structural Perturbations

The binding of a small molecule like this compound to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein. Studies on other organic acids have shown that lipophilicity and the nature of the substituents play a crucial role in plasma protein binding. nih.gov The presence of the fluorine atom in this compound can influence its binding to proteins like serum albumin. nih.gov

Upon binding, the compound can be stabilized within the protein's binding pocket through a network of non-covalent interactions, including hydrogen bonds (with the carboxylate and amide groups), hydrophobic interactions (with the aromatic ring), and potentially halogen bonds (with the fluorine atom). The binding event can lead to structural perturbations in the protein, which can be either localized to the binding site or propagated to other parts of the protein, potentially affecting its function. Computational methods, such as molecular dynamics simulations, could provide insights into the binding modes and the induced conformational changes.

Bioorthogonal Chemistry Applications and Reactivity Profiling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org While there are no specific reports on the use of this compound in bioorthogonal chemistry, fluorinated compounds are of growing interest in this field. nih.govdntb.gov.uanih.govescholarship.org For instance, the reactivity of fluorinated compounds can be tuned for specific bioorthogonal reactions.

The functional groups present in this compound, particularly the carboxylic acid and the potential for modification of the aromatic ring, could be exploited for bioorthogonal applications. For example, the carboxylic acid could be coupled to a bioorthogonal handle, or the aromatic ring could be functionalized with a group that participates in a bioorthogonal reaction. Reactivity profiling would be necessary to determine the compatibility of this compound with common bioorthogonal reaction schemes and its stability in a cellular environment.

Free Radical Scavenging Mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) Pathways

Some benzoic acid derivatives are known to possess antioxidant properties and can scavenge free radicals. researchgate.net The primary mechanisms by which phenolic and other aromatic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

For this compound, the potential for free radical scavenging would likely involve the hydrogen atom of the amide group or the carboxylic acid group.

HAT Mechanism: In this pathway, the antioxidant donates a hydrogen atom to the free radical. The N-H bond of the acetamido group could potentially participate in this process.

SET-PT Mechanism: This mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. The aromatic ring could be the site of electron donation.

SPLET Mechanism: In this pathway, the antioxidant first deprotonates to form an anion, which then donates an electron to the free radical. The carboxylic acid group is the most likely site for deprotonation.

The dominant mechanism would depend on the reaction conditions, such as the solvent and pH, as well as the nature of the free radical. Theoretical studies on related aminobenzoic acids suggest that they can act as antioxidants, and the presence of multiple functional groups can lead to complex scavenging mechanisms. mdpi.comnih.gov

Advanced Applications in Chemical Sciences and Materials Research

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

The inherent functionalities of 2-Acetamido-6-fluorobenzoic acid position it as a valuable scaffold for constructing more elaborate molecular architectures. The interplay between the electron-withdrawing fluorine atom and the acetamido and carboxyl groups modulates the reactivity of the aromatic ring, enabling a range of chemical transformations.

Precursor for Advanced Fluorinated Aromatic Intermediates

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. researchgate.net this compound serves as an excellent starting material for the synthesis of advanced fluorinated intermediates.

The high reactivity of arynes, which are highly reactive species derived from aromatic rings, has made them powerful tools for the rapid construction of complex bioactive molecules. researchgate.netarkat-usa.org The structure of this compound is amenable to transformations that can generate fluorinated aryne intermediates. These intermediates can then undergo various cycloaddition and insertion reactions to form intricate, polyfunctionalized aromatic systems that are otherwise difficult to access. For instance, a related compound, 2-amino-3-fluorobenzoic acid, is a known precursor for synthesizing derivatives of indole (B1671886) and fluoroacridines, which are important in drug discovery and as ligands in coordination chemistry. nih.gov Similarly, the functional groups on this compound can be chemically modified to create precursors for a wide array of valuable fluorinated heteroaromatic compounds.

Application in Peptide Synthesis Methodologies

While not a standard amino acid, the bifunctional nature of this compound—possessing both a carboxylic acid and a modifiable acetamido group—allows for its potential incorporation into peptide chains as a non-natural building block or a unique molecular scaffold. The incorporation of fluorinated moieties into peptides is an area of growing interest, as it can impart desirable properties such as increased stability and altered conformation. researchgate.net

In modern solid-phase peptide synthesis (SPPS), a variety of coupling reagents and protecting group strategies are employed to build peptide chains. Current time information in Bangalore, IN.acs.orggoogle.com The carboxylic acid group of this compound can be activated and coupled to the N-terminus of a growing peptide chain or an amino acid side chain. The acetamido group can also be hydrolyzed to reveal a primary amine, which can then participate in further peptide bond formation. This allows the molecule to act as a linker or to introduce a rigid, fluorinated aromatic segment into a peptide, influencing its secondary structure and biological activity. The development of methods to incorporate such non-standard units is crucial for creating peptidomimetics with novel functions. tandfonline.com

Development of Advanced Analytical Methods for Research and Environmental Monitoring

The increasing use of fluorinated compounds necessitates the development of sensitive and specific analytical methods for their detection in various matrices. Research has focused on creating robust techniques for monitoring fluorobenzoic acids (FBAs), including this compound and its derivatives, at trace and ultra-trace levels.

Ultra-Trace Determination of Fluorobenzoic Acids in Complex Matrices

The detection of FBAs in environmental samples like tap and reservoir water is critical for monitoring potential contamination. Highly sensitive methods have been developed that combine solid-phase extraction (SPE) with gas chromatography-mass spectrometry (GC-MS). nih.gov In a typical procedure, water samples are passed through a specialized cartridge that adsorbs the FBA molecules. nih.gov The retained compounds are then eluted, chemically modified (derivatized) with reagents like BF₃·MeOH to make them suitable for GC analysis, and finally detected by MS. nih.gov This process can enrich the concentration of the acids by 250-fold, allowing for detection limits in the low nanogram-per-liter (ng/L) range. nih.gov For even higher accuracy, especially in complex samples, isotope dilution mass spectrometry (IDMS) is used, where a known amount of a stable isotope-labeled version of the target FBA is added to the sample as an internal standard.

Chromatographic and Spectrometric Method Development for Derivatives

Beyond GC-MS, other advanced analytical techniques have been developed for the separation and detection of FBAs and their derivatives. Ion chromatography coupled with electrospray mass spectrometry (IC-MS) is a powerful method that allows for the simultaneous determination of up to 23 different FBAs without the need for chemical derivatization. This technique separates the compounds based on their ionic interactions with the chromatography column, offering an alternative to GC-based methods. The development of these diverse chromatographic and spectrometric methods is essential for the comprehensive characterization of fluorinated compounds in both research and monitoring contexts.

Analytical Methods for Fluorobenzoic Acid (FBA) Determination

| Technique | Matrix | Key Steps | Enrichment Factor | Detection Limit Range | Recovery Rate | Reference |

|---|---|---|---|---|---|---|

| SPE-GC-MS | Tap & Reservoir Water | SPE enrichment, Derivatization with BF₃·MeOH | 250-fold | 6-44 ng/L | 71-94% | nih.gov |

| SPE-IDMS-GC-MS | Reservoir & Ground Water | SPE enrichment, Isotope-labeled standards, Derivatization | 250-fold | 8-37 ng/L | 66-85% | |

| SPE-IC-MS | Water | SPE enrichment, No derivatization required | 500-fold | 16-210 ng/L | 28-98% |

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF—such as its pore size, surface area, and chemical functionality—are determined by the choice of the metal and the organic linker. Benzoic acid and its derivatives are widely used as linkers due to the ability of the carboxylic acid group to coordinate with metal centers.

While direct studies on this compound as a MOF linker are not widely documented, its structure is highly suitable for this application. The carboxylic acid group can act as the primary binding site to the metal center. The fluorine and acetamido groups would then serve as functional decorations within the pores of the resulting MOF. These functional groups can tailor the properties of the material, for example, by creating specific binding sites for guest molecules or by modifying the framework's hydrophobicity. Research on related aminobenzoic acids has demonstrated their successful use in constructing MOFs with applications in sensing and catalysis. researchgate.netresearchgate.net For example, 4-aminobenzoic acid has been used to create a titanium-based MOF, and other aminobenzoic acids have been used to synthesize lead-based MOFs for water splitting applications. researchgate.netnih.gov The presence of both a hydrogen-bond-donating acetamido group and an electron-withdrawing fluorine atom on the linker could lead to the formation of MOFs with unique structural topologies and enhanced stability or selectivity for specific applications.

Ligand Design for Novel Metal Complexes

In the realm of coordination chemistry, organic molecules that can bind to metal ions, known as ligands, are fundamental building blocks for creating complex structures with diverse applications in catalysis, medicine, and materials science. The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex.

While no specific metal complexes of this compound are reported in the surveyed literature, the principles of ligand design suggest its potential utility. The carboxylate group can act as a mono- or bidentate ligand, while the amide oxygen and even the fluorine atom could participate in coordination or intramolecular interactions, influencing the coordination sphere of the metal center. The synthesis of such complexes would typically involve the reaction of a metal salt with the deprotonated form of the acid in a suitable solvent. nih.govbiointerfaceresearch.comresearchgate.netresearchgate.net Characterization techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy would be essential to elucidate the coordination mode and geometry of the resulting complexes. biointerfaceresearch.comechemcom.com

Table 1: Potential Coordination Modes of this compound

| Functional Group | Potential Coordination Behavior |

| Carboxylic Acid | Monodentate, Bidentate chelating, Bidentate bridging |

| Acetamido Group | Secondary coordination via oxygen, Intramolecular hydrogen bonding |

| Fluorine Atom | Weak coordination, Modulation of electronic properties |

Modulating MOF Properties and Topologies through Fluorinated Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be fine-tuned by judiciously selecting the metal and organic linker.

Fluorination of organic linkers has emerged as a powerful strategy to modulate the properties of MOFs. rsc.orgnih.govrsc.org The introduction of fluorine atoms can influence the electronic nature of the linker, leading to changes in the framework's stability, hydrophobicity, and gas sorption properties. rsc.org For instance, the use of fluorinated linkers has led to the synthesis of MOFs with enhanced stability and unique sorption selectivities for fluorinated gases. nih.gov

Although this compound has not been documented as a linker in MOF synthesis, its structure is analogous to other fluorinated benzoic acids that have been successfully employed. nih.govdigitellinc.com Its use as a linker could potentially lead to MOFs with novel topologies and functionalities, driven by the combined effects of the fluoro and acetamido groups. The amide group, for example, could serve as an additional hydrogen bonding site, influencing the framework's interpenetration and guest-host interactions.

Co-crystallization and Solid-State Engineering for Modulating Physicochemical Properties

Co-crystallization is a technique used to design new crystalline solids with improved physicochemical properties, such as solubility, stability, and bioavailability, by combining two or more different molecules in a single crystal lattice. nih.gov This approach is particularly relevant in the pharmaceutical industry for optimizing the properties of active pharmaceutical ingredients.

The formation of co-crystals is governed by intermolecular interactions, primarily hydrogen bonds, between the constituent molecules. nih.goveurjchem.com Benzoic acid and its derivatives are common co-formers due to their ability to form robust hydrogen-bonded synthons. acs.orgresearchgate.netresearchgate.net

There are no published studies on the co-crystallization of this compound. However, based on the principles of crystal engineering, it is a promising candidate for forming co-crystals with a variety of other molecules, including other active pharmaceutical ingredients or pharmaceutically acceptable co-formers. The carboxylic acid can form strong hydrogen bonds with basic functional groups, while the acetamido group provides both a hydrogen bond donor (N-H) and acceptor (C=O). The fluorine atom can also participate in weaker C-H···F interactions, further directing the crystal packing. researchgate.net Investigating its co-crystallization behavior could lead to new solid forms with tailored properties.

Applications in Photocatalysis and Environmental Remediation Studies (e.g., Dye Degradation)

Photocatalysis is a process that utilizes light and a photocatalyst to drive chemical reactions, with significant applications in environmental remediation, such as the degradation of organic pollutants in water. mdpi.com Metal-organic frameworks and other coordination complexes are increasingly being explored as photocatalysts due to their tunable electronic properties and high surface areas. mdpi.com

The role of the organic linker in a photocatalytic MOF is crucial, as it can act as a photosensitizer, absorbing light and transferring energy to the metal centers to initiate the catalytic cycle. The introduction of specific functional groups onto the linker can enhance light absorption and improve the efficiency of charge separation. mdpi.com

A review of the current literature reveals no studies on the application of this compound or its corresponding metal complexes or MOFs in photocatalysis. Research in this area would involve synthesizing potential photocatalysts based on this ligand and evaluating their performance in the degradation of model pollutants, such as organic dyes, under light irradiation. researchgate.net Key parameters to investigate would include the degradation efficiency, reaction kinetics, and the stability of the photocatalyst. While the potential exists, it remains an unexplored area of research for this particular compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel, Sustainable, and Green Synthetic Methodologies

The current synthesis of 2-acetamido-6-fluorobenzoic acid often involves the acetylation of 2-amino-6-fluorobenzoic acid with acetic anhydride (B1165640). udel.edu While effective, future research will likely prioritize the development of more sustainable and greener synthetic routes. This aligns with a broader trend in chemical synthesis to reduce environmental impact. rsc.org

Key areas of exploration could include:

Catalyst-Free Reactions: Inspired by recent successes in organic synthesis, researchers may investigate catalyst-free routes, potentially utilizing water as a dual hydrogen-bonding activator and a phase-separation medium to drive reactions under mild conditions. acs.orgacs.org This approach would eliminate the need for potentially toxic metal catalysts.

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions, reducing energy consumption and waste.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Alternative Acetylating Agents: Investigating less hazardous and more atom-economical acetylating agents than acetic anhydride is another avenue for greening the synthesis.

These methodologies aim to create a more sustainable production pipeline for this compound and its derivatives, making them more accessible for further research and potential applications.

Advanced Characterization of Solid-State Forms, Polymorphism, and Amorphous States

The physical form of a chemical compound can significantly impact its properties and performance. For this compound, a comprehensive understanding of its solid-state behavior is crucial. wiley-vch.de It is known that many active pharmaceutical ingredients (APIs) and organic molecules can exist in multiple crystalline forms (polymorphs), as well as amorphous states. wiley-vch.dersc.orgmdpi.com

Future research in this area will likely involve:

Polymorph Screening: Systematic screening for different polymorphic forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) will be essential. mdpi.com

Structural Determination: Single-crystal X-ray diffraction will be the primary tool to determine the precise three-dimensional arrangement of molecules in any discovered polymorphs. nih.govresearchgate.netcore.ac.uk This provides fundamental insights into the intermolecular interactions governing the crystal packing.

Spectroscopic and Thermal Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) will be used to characterize and differentiate the various solid forms. mdpi.com

Hirshfeld Surface Analysis: This computational tool can be employed to visualize and quantify intermolecular interactions within the crystal structure, providing a deeper understanding of the forces that stabilize each polymorph. nih.goveurjchem.com

Amorphous State Studies: Investigating the properties and stability of the amorphous form is also important, as it can have different solubility and dissolution rates compared to crystalline forms.

A thorough understanding of the solid-state landscape of this compound is critical for controlling its physical properties and ensuring reproducibility in any future applications.

Deepening Understanding of Structure-Reactivity Relationships via Integrated Experimental and Computational Approaches

The interplay between the molecular structure of this compound and its chemical reactivity is a key area for future investigation. A combination of experimental studies and computational modeling will be vital to unraveling these relationships.

Future research directions include:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict various molecular properties, such as electron distribution, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). jmchemsci.com These calculations can help rationalize the compound's reactivity and predict its behavior in different chemical environments. researchgate.net

Reaction Mechanism Studies: Investigating the mechanisms of reactions involving this compound will provide valuable information for optimizing reaction conditions and designing new synthetic transformations.

Conformational Analysis: The presence of the acetamido and carboxylic acid groups allows for different spatial arrangements (conformers). Studies, potentially using matrix isolation infrared spectroscopy combined with computational methods, could explore the relative energies of these conformers and the barriers to their interconversion. researchgate.net

Impact of Fluorine: A key focus will be to understand how the fluorine atom at the 6-position influences the molecule's properties. The high electronegativity of fluorine can significantly alter the acidity of the carboxylic acid, the nucleophilicity of the amide, and the electronic properties of the aromatic ring. numberanalytics.comaccessscience.com

By integrating experimental data with theoretical calculations, researchers can build a predictive model for the reactivity of this compound, facilitating its use as a building block in the synthesis of more complex molecules.

Development of Novel Functional Materials Incorporating this compound Derivatives

The unique properties conferred by the fluorine atom make fluorinated organic compounds attractive for applications in materials science. numberanalytics.comrsc.orgyoutube.com Derivatives of this compound could serve as building blocks for a new generation of functional materials.

Potential areas of development include:

Fluorinated Polymers: Incorporating this molecule into polymer chains could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. rsc.org

Organic Electronics: The electronic properties of fluorinated aromatic compounds make them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The fluorine atom can help lower the HOMO and LUMO energy levels, which can improve electron injection and oxidative stability. rsc.org

Sensors: The ability of anthranilic acid derivatives to form complexes with metal ions, such as terbium (Tb³⁺), and exhibit sensitized fluorescence could be exploited to develop sensitive and selective chemical sensors. rsc.orgdss.go.th

Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a handle for coordinating with metal ions to form MOFs. The fluorine and acetamido groups could then line the pores of the MOF, tuning its properties for applications in gas storage, separation, or catalysis.

The exploration of these material applications could unlock new functionalities and high-performance characteristics derived from the specific structure of this compound.

Further Investigation of Biological Target Modulation for Fundamental Mechanistic Understanding at the Molecular Level

Anthranilic acid derivatives are known to possess a wide range of biological activities, and future research will likely investigate the potential of this compound in this arena. nih.govmdpi.comnih.gov The focus will be on identifying its molecular targets and understanding the fundamental mechanisms of its action.

Key research avenues include:

Target Identification: High-throughput screening and other modern techniques could be used to identify specific proteins or enzymes that interact with this compound. For instance, related anthranilic acids have been found to inhibit enzymes like MabA in Mycobacterium tuberculosis or FUBP1. nih.govmdpi.com

Enzyme Inhibition Studies: Once a target is identified, detailed kinetic studies can be performed to determine the mode and potency of inhibition. The direct binding of fluorinated analogues to target proteins can be confirmed using techniques like ¹⁹F ligand-observed NMR. mdpi.com

Molecular Docking and Modeling: Computational docking studies can predict how the molecule binds to the active site of a target protein, providing insights into the key interactions responsible for its biological effect. jmchemsci.com This can guide the design of more potent and selective derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds will help to establish clear structure-activity relationships. nih.gov This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

This fundamental research is a prerequisite for any potential therapeutic development and will provide a deeper understanding of how this class of molecules interacts with biological systems at the molecular level.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Acetamido-6-fluorobenzoic acid, and what analytical techniques validate its purity?

- Methodology :

- Synthesis : Start with fluorinated benzoic acid precursors (e.g., 2-amino-4-fluorobenzoic acid ). Acetylation of the amine group can be achieved using acetic anhydride in anhydrous conditions. Purification via recrystallization (e.g., ethanol/water mixtures) is critical to remove unreacted starting materials.

- Characterization : Use melting point determination (mp 188–196°C for analogous fluorinated benzoic acids ), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 19F) to confirm structure and purity. Mass spectrometry (EI-MS) data from NIST can cross-validate molecular ion peaks.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- General Safety : Use PPE (gloves, goggles, lab coat). Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. If ingested, do not induce vomiting—seek medical attention immediately .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (based on fluorinated benzoic acid storage guidelines ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) for this compound derivatives?

- Methodology :

- Data Cross-Validation : Compare experimental spectra with NIST Standard Reference Database 69 , noting potential deviations due to isotopic fluorine effects.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, employ high-resolution MS (HRMS) to distinguish between isobaric species .

- Case Study : In fluorinated benzoic acids, trifluoromethyl groups can cause splitting patterns that differ from predicted models; iterative computational simulations (e.g., DFT) may reconcile experimental vs. theoretical data .

Q. What strategies optimize the regioselective fluorination of benzoic acid derivatives during synthesis?

- Methodology :

- Reagent Selection : Use electrophilic fluorinating agents (e.g., Selectfluor®) for controlled C–F bond formation at the 6-position. Monitor reaction progress via TLC with UV visualization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing transition states.

- Challenges : Competing side reactions (e.g., over-acetylation) can occur; optimize stoichiometry (e.g., 1.2:1 acetic anhydride:amine ratio) and reaction time .

Q. How does the fluorine substituent influence the biological activity of this compound in enzyme inhibition studies?

- Methodology :

- Experimental Design : Conduct kinetic assays (e.g., Michaelis-Menten) with target enzymes (e.g., bacterial dehydrogenases ). Compare IC50 values with non-fluorinated analogs.

- Data Interpretation : Fluorine’s electronegativity may enhance binding affinity via polar interactions or steric effects. Use X-ray crystallography to map ligand-enzyme interactions.

- Contradictions : Some studies report reduced activity due to fluorine’s size vs. hydrogen; perform dose-response curves to clarify structure-activity relationships .

Q. What are the best practices for scaling up this compound synthesis while maintaining yield and purity?

- Methodology :

- Process Optimization : Use flow chemistry for continuous acetylation and fluorination steps, ensuring consistent temperature/pressure control .

- Purification at Scale : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) for higher throughput.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.